Lasalocid sodium is a polyether carboxylic ionophore antibiotic [], [] derived from the bacterium Streptomyces lasaliensis []. It is classified as a coccidiostat, a type of drug that inhibits the growth and development of coccidia parasites [], []. In scientific research, Lasalocid sodium serves as a valuable tool for studying various biological processes, particularly those related to ion transport, rumen fermentation, and coccidiosis control in livestock.
Lasalocid sodium is obtained from the fermentation of Streptomyces lasaliensis, a soil bacterium known for producing various bioactive compounds. The chemical structure can be represented by the molecular formula and a molecular weight of 612.78 g/mol . It belongs to the class of ionophores, specifically polyether antibiotics that are effective against protozoan parasites, making it valuable in veterinary medicine.
The synthesis of lasalocid sodium involves several steps, primarily through fermentation processes followed by chemical modifications. The general method includes:
Technical parameters such as pH, temperature, and fermentation time are critical for optimizing yield and purity during the synthesis process .
Lasalocid sodium features a complex molecular structure characterized by multiple hydrocarbon chains and functional groups that contribute to its ionophoric activity. The detailed structure includes:
The major mass peak in mass spectrometry for lasalocid A (the primary component) appears at m/e 528, indicative of the loss of sodium . This structural complexity is essential for its biological activity as an ionophore.
Lasalocid sodium participates in various chemical reactions, primarily involving its interaction with ions:
These reactions are crucial for understanding how lasalocid functions biologically and how it can be effectively utilized in veterinary applications .
The mechanism of action of lasalocid sodium primarily involves its role as an ionophore:
Lasalocid sodium exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for veterinary use .
Lasalocid sodium has significant applications in veterinary medicine:
1.1. Streptomyces lasaliensis Fermentation DynamicsLasalocid sodium is biosynthesized through a complex polyketide pathway in the Gram-positive bacterium Streptomyces lasaliensis. Industrial production relies on submerged batch or fed-batch fermentation in aerated bioreactors (5–50 m³ capacity), where precise control of physiological parameters dictates yield optimization. The fermentation progresses through distinct morphological phases: initial vegetative growth (24–48 hr) forms a branched mycelial network (MI phase), followed by a programmed cell death event that triggers secondary metabolism. The subsequent multinucleated mycelium (MII phase) is the primary antibiotic-producing stage, correlating with lasalocid synthesis [4] [7].
Critical fermentation parameters include:
Table 1: Growth Parameters for Lasalocid-Producing Fermentations
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 26–28°C | ↓ 40% yield at 32°C |
pH | 6.5–7.0 | ↓ 60% yield at pH 5.5 |
Dissolved Oxygen | >20% saturation | ↓ 75% yield at 10% saturation |
Starch Concentration | 3% (w/v) | ↑ 30% vs. glucose equivalents |
The lasalocid biosynthetic gene cluster (lsd) spans ~80 kb and encodes modular polyketide synthases (PKSs), cyclases, methyltransferases, and regulatory elements. Key engineering strategies include:
Table 2: Genetic Engineering Targets for Lasalocid Overproduction
Target | Engineering Approach | Yield Increase |
---|---|---|
PKS Assembly Line | Stronger promoters (ermE*) | 2.5-fold |
Malonyl-CoA Supply | ACC carboxylase overexpression | 40% |
Efflux Systems | ΔlsdR knockout | 35% |
Regulatory Genes | lsdA (activator) overexpression | 50% |
Initial recovery employs solvent extraction due to lasalocid’s lipophilicity (log P = 4.2). The official AOAC method involves:
Emerging aqueous two-phase systems (ATPS) using PEG/phosphate show promise: Lasalocid partitions preferentially to the PEG-rich phase (Kp = 12.4) due to hydrophobic interactions, reducing solvent use by 60% [10].
Table 3: Downstream Processing Efficiency for Lasalocid Sodium
Method | Recovery Rate | Purity | Scalability |
---|---|---|---|
Ethyl Acetate Extraction | 93–99% (mash) | 60–70% | Industrial (10,000 L) |
PEG/Phosphate ATPS | 88% | 85% | Pilot scale (500 L) |
Crystallization | 92% recovery | >95% | Industrial |
Scale-up beyond 10,000 L introduces critical engineering constraints:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7